REACTION_CXSMILES
|
[Li].[CH3:2]Br.[CH:4]([CH:7]([CH:12]=[CH:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9]C#N)([CH3:6])[CH3:5].[Cl-].[NH4+].C([O:21][CH2:22][CH3:23])C>C1(C)C=CC=CC=1>[OH:16][C:14]([CH3:15])([CH3:2])[CH:13]=[CH:12][CH:7]([CH:4]([CH3:5])[CH3:6])[CH2:8][CH2:9][C:22](=[O:21])[CH3:23] |f:3.4,^1:0|
|
Name
|
4-16
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
4-isopropyl-7-oxo- 5-octenenitrile
|
Quantity
|
470 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(CCC#N)C=CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
828 g
|
Type
|
reactant
|
Smiles
|
CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents of the flask are stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 12-liter reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, condenser, gas addition tube (straight, not a dispersion tube),
|
Type
|
TEMPERATURE
|
Details
|
heating mantle and nitrogen blanket apparatus
|
Type
|
TEMPERATURE
|
Details
|
refluxed for one hour in order
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The heating mantle is removed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is cooled to 0°-5° C.
|
Type
|
ADDITION
|
Details
|
the gas addition tube
|
Type
|
CUSTOM
|
Details
|
is replaced by an addition funnel
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
is added dropwise to the reaction mass over a one hour period
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mass at 0°-5° C
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated from the aqueous layer
|
Type
|
DISTILLATION
|
Details
|
the reaction mass is distilled through an 8" stone-packed column
|
Type
|
CUSTOM
|
Details
|
yielding the following fractions
|
Name
|
|
Type
|
|
Smiles
|
OC(C=CC(CCC(C)=O)C(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |